molecular formula C15H21N3O3 B2872276 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097941-10-9

1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2872276
CAS No.: 2097941-10-9
M. Wt: 291.351
InChI Key: ZKLCSKKBLVRCOG-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazolidine-2,4-dione core substituted with a cyclopropyl group at position 3 and a piperidin-4-yl moiety acylated by a (2E)-but-2-enoyl group. The cyclopropyl group may enhance metabolic stability compared to bulkier aromatic substituents, while the piperidine ring contributes to conformational flexibility .

Properties

IUPAC Name

1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-2-3-13(19)16-8-6-11(7-9-16)17-10-14(20)18(15(17)21)12-4-5-12/h2-3,11-12H,4-10H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLCSKKBLVRCOG-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Spiroquinoline Series ()

Compounds such as 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., 3a-l) share a piperidine backbone modified via acylation. Key differences include:

  • Core Structure: The target compound’s imidazolidinedione core contrasts with the spiroquinoline scaffold of compounds, leading to distinct electronic and steric profiles.
  • Synthesis: Both classes employ acylation of piperidine precursors, but the target compound’s (2E)-but-2-enoyl group introduces stereochemical considerations absent in simpler acyl derivatives .
  • Analytical Data : GC-MS analysis of both classes shows molecular ions with low intensity (0.5–8.0%), suggesting similar challenges in ionization stability .

Substituted Imidazolidinediones ()

The compound 1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione (PubChem) shares the imidazolidinedione core and piperidine acylation but differs in substituents:

  • Biological Implications : The benzodioxol group may enhance π-π stacking interactions but could increase metabolic susceptibility due to esterase-sensitive motifs .

Piperidinyl Indole Derivatives with Antimicrobial Activity ()

DMPI and CDFII are piperidinyl indoles reported as synergists for carbapenems against MRSA. Comparisons include:

  • Core Structure : Indole vs. imidazolidinedione, leading to divergent pharmacophores.
  • Biological Activity : While DMPI/CDFII show direct antimicrobial synergy, the target compound’s activity remains uncharacterized in the provided evidence.
Table 2: Functional Group Impact on Properties
Compound Type Key Substituent Potential Impact
Target Compound (2E)-but-2-enoyl Covalent binding via Michael addition
Compound Benzodioxol-propenoyl Enhanced solubility, metabolic liability
DMPI/CDFII () Dimethylphenyl/chlorophenyl Hydrophobic interactions, steric bulk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.